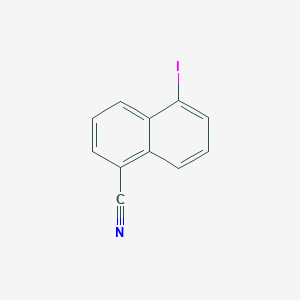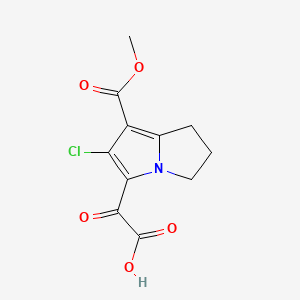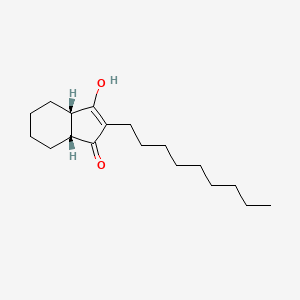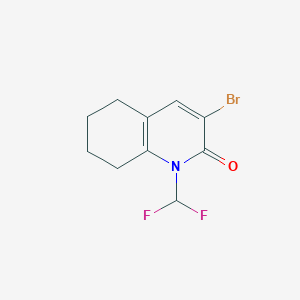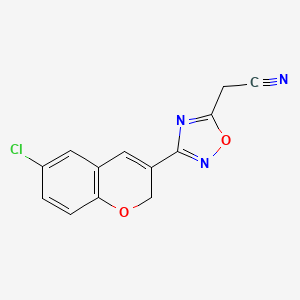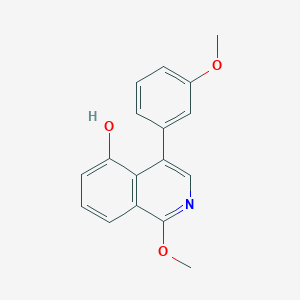![molecular formula C16H18N2O2 B15064374 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) CAS No. 89971-96-0](/img/structure/B15064374.png)
2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) is a chemical compound that belongs to the class of indeno[1,2-b]pyridines This compound is characterized by its unique structure, which includes an indeno-pyridine core linked to ethan-1-ol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of suitable precursors to form the indeno[1,2-b]pyridine structure. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Ethan-1-ol Groups: The ethan-1-ol groups are introduced through nucleophilic substitution reactions. Common reagents for this step include alkyl halides and alcohols, with the reaction typically carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethan-1-ol groups, converting them into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, amines, thiols; often under reflux conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
作用機序
The mechanism of action of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) can be compared with other similar compounds, such as:
5H-Indeno[1,2-b]pyridine: This compound shares the indeno-pyridine core but lacks the ethan-1-ol groups. It may exhibit different chemical reactivity and biological activity.
Indeno[1,2-b]pyridin-5-one: This derivative contains a carbonyl group at the 5-position, which can significantly alter its chemical and biological properties.
Indeno[1,2-b]pyridin-5-ylidenehydrazine:
The uniqueness of 2,2’-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) lies in its specific structure, which combines the indeno-pyridine core with ethan-1-ol groups, providing distinct chemical and biological properties.
特性
CAS番号 |
89971-96-0 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(5H-indeno[1,2-b]pyridin-5-yl)amino]ethanol |
InChI |
InChI=1S/C16H18N2O2/c19-10-8-18(9-11-20)16-13-5-2-1-4-12(13)15-14(16)6-3-7-17-15/h1-7,16,19-20H,8-11H2 |
InChIキー |
PQRQHRWJLCHMOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


